molecular formula C24H24N2O5 B11138126 3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11138126
M. Wt: 420.5 g/mol
InChI Key: UHAZUZNBDIAIEJ-UHFFFAOYSA-N
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Description

3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features both indole and benzazepine moieties These structural elements are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting with the preparation of the indole and benzazepine intermediates. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The benzazepine moiety can be synthesized through various cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesis platforms and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are utilized to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The benzazepine ring can interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one apart is the combination of both indole and benzazepine moieties in a single molecule. This unique structure provides a diverse range of chemical and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C24H24N2O5/c1-15(27)26-9-7-17-10-18(4-5-20(17)26)21(28)14-25-8-6-16-11-22(30-2)23(31-3)12-19(16)13-24(25)29/h4-6,8,10-12H,7,9,13-14H2,1-3H3

InChI Key

UHAZUZNBDIAIEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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